molecular formula C13H8FN B12564009 2-Fluorobenzo[f]quinoline CAS No. 163275-65-8

2-Fluorobenzo[f]quinoline

Cat. No.: B12564009
CAS No.: 163275-65-8
M. Wt: 197.21 g/mol
InChI Key: QLVVFCDIRRCTND-UHFFFAOYSA-N
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Description

2-Fluorobenzo[f]quinoline is a fluorinated derivative of benzo[f]quinoline, an aza-polynuclear aromatic nitrogen heterocycle. This compound is characterized by the presence of a fluorine atom at the 2-position of the benzo[f]quinoline structure. The incorporation of fluorine into the quinoline ring system often enhances the biological activity and chemical properties of the compound, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorobenzo[f]quinoline can be achieved through various methods, including cyclization and cycloaddition reactions, nucleophilic substitution of fluorine atoms, and cross-coupling reactions. One common approach involves the reaction of quinoline derivatives with fluorinating agents under controlled conditions . For instance, the reaction of 2-aminobenzonitrile with fluorine gas in the presence of a catalyst can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzo[f]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

2-Fluorobenzo[f]quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluorobenzo[f]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. For example, in antibacterial applications, the compound can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death .

Comparison with Similar Compounds

Uniqueness: 2-Fluorobenzo[f]quinoline is unique due to its specific substitution pattern and the presence of the fluorine atom at the 2-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

163275-65-8

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

2-fluorobenzo[f]quinoline

InChI

InChI=1S/C13H8FN/c14-10-7-12-11-4-2-1-3-9(11)5-6-13(12)15-8-10/h1-8H

InChI Key

QLVVFCDIRRCTND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C=N3)F

Origin of Product

United States

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